molecular formula C9H14F3NO3 B1407619 3-(Cyclopropylmethoxy)azetidine trifluoroacetate CAS No. 1393330-32-9

3-(Cyclopropylmethoxy)azetidine trifluoroacetate

Cat. No. B1407619
M. Wt: 241.21 g/mol
InChI Key: IPAAHXBHLYEWKN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)azetidine trifluoroacetate is a chemical compound with the molecular formula C9H14F3NO3 . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen .


Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylmethoxy)azetidine trifluoroacetate consists of a four-membered azetidine ring with a cyclopropylmethoxy group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Multicomponent Coupling and Synthesis

  • The trifluoroacetic acid (TFA)-promoted three-component coupling of N-substituted aziridines, arynes, and water leads to the synthesis of medicinally important N-aryl β-amino alcohol derivatives. This process is enhanced using azetidines, yielding N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Synthesis of Functionalized Triazinines and Azetidines

  • The TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides facilitates the synthesis of highly functionalized triazinines and azetidines. The resultant products can be converted to biologically significant azetidines through simple thermolysis (Zhang et al., 2014).

Creation of Triple Reuptake Inhibitors

  • Novel azetidine derivatives, designed based on the 3-aryl-3-oxypropylamine scaffold, are evaluated as Triple Reuptake Inhibitors (TRIs). Specific compounds in this category have demonstrated in vivo activity in functional tests (Han et al., 2012).

Azetidine as a Privileged Motif in Medicinal Chemistry

  • Azetidines, due to their structural strain, are explored for divergent strain-release reactions upon N-activation. These reactions include semipinacol rearrangement and spiroepoxy azetidine formation, demonstrating the versatility of azetidine moieties in complex chemical syntheses (Gregson, Noble, & Aggarwal, 2021).

Radioligand Synthesis for PET Imaging

  • Synthesis of azetidine derivatives, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, is crucial for developing potent and selective ligands for human nicotinic acetylcholine receptor subtypes. These ligands are used in Positron Emission Tomography (PET) imaging, contributing to advancements in neuroimaging (Doll et al., 1999).

Photocatalysis in Beta-Lactam Synthesis

  • The photochemical reaction of 3-deazauridines, leading to the formation of chiral beta-lactams, is an example of utilizing azetidine derivatives in photocatalytic reactions. This process is instrumental in generating optically active beta-lactams, which are significant in various medicinal chemistry applications (Katagiri, Haneda, & Kaneko, 1985).

Antioxidant Activity of Azetidine Derivatives

  • Schiff bases and azetidines derived from phenyl urea derivatives exhibit in-vitro antioxidant activity. This highlights the potential of azetidine derivatives in developing therapeutic agents with antioxidant properties (Nagavolu et al., 2017).

Future Directions

Azetidines, including 3-(Cyclopropylmethoxy)azetidine trifluoroacetate, are of interest in various fields, including organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their potential applications .

properties

IUPAC Name

3-(cyclopropylmethoxy)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2HF3O2/c1-2-6(1)5-9-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAAHXBHLYEWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)azetidine trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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